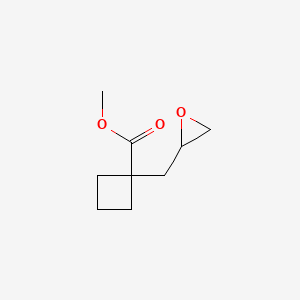

(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride

概要

説明

A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses in various industries or research .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. It also involves understanding how these properties influence the compound’s behavior in different environments .科学的研究の応用

Synthesis of Novel Compounds

A significant application of trifluoromethyl-containing compounds involves the synthesis of novel antiandrogens and trifluoromethylated heterocycles, which are important for developing treatments for androgen-responsive diseases. For instance, Tucker et al. (1988) explored the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, identifying potent antiandrogens for treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988). Additionally, Bonacorso et al. (2009) worked on the preparation of novel trifluoroacetylketene O,N-acetals and trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles, showcasing the versatility of trifluoromethyl groups in synthesizing complex molecules (Bonacorso et al., 2009).

Chemical Properties and Reactions

Exploring the chemical properties and reactions of compounds containing trifluoromethyl groups, research by Colla et al. (1991) and Martins et al. (2006) has contributed to understanding the behavior of these compounds under different conditions. Colla et al. described an improved procedure for preparing β-trichloro- and β-trifluoroacetyl derivatives of simple enol ethers, important for subsequent cyclocondensation reactions (Colla et al., 1991). Martins et al. developed a convenient method to obtain 3-amino-5-trifluoromethylazoles, indicating the utility of trifluoromethyl groups in synthesizing azoles (Martins et al., 2006).

Innovative Applications in Material Science

The innovative application of trifluoromethyl-containing compounds in material science is demonstrated through the study of phase transition materials. Li et al. (2017) synthesized a structural phase transition compound based on diisobutylamine and trifluoroacetic acid, showcasing how substituent groups of anions can tune order-disorder phase transitions. This research highlights the potential of trifluoromethyl groups in designing novel phase transition materials and molecular dielectric materials (Li, Chen, Zhao, Long, & Zheng, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-4,4,4-trifluoro-2-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-4(3-9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZZMNUWBBIRHO-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

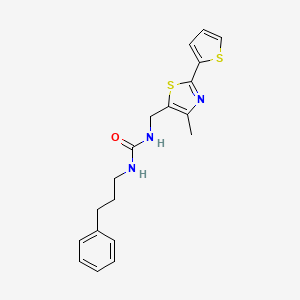

![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2871736.png)

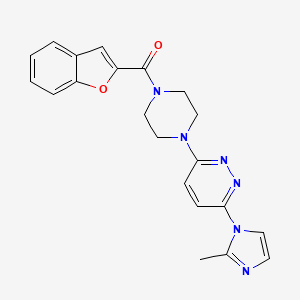

![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)

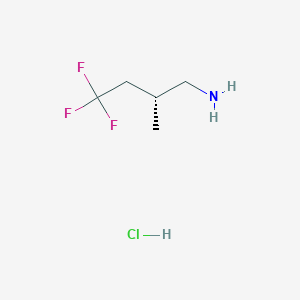

![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)

![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)

![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)